molecular formula C7H9BrN2O3 B13175768 ethyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate

ethyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B13175768
M. Wt: 249.06 g/mol
InChI Key: SJPXQCKYTRMYSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-BROMO-5-HYDROXY-1-METHYL-1H-PYRAZOLE-3-CARBOXYLICACIDETHYLESTER is a pyrazole derivative characterized by its unique structure, which includes a bromine atom, a hydroxyl group, and an ester functional group. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-BROMO-5-HYDROXY-1-METHYL-1H-PYRAZOLE-3-CARBOXYLICACIDETHYLESTER typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-3-methyl-1H-pyrazole-5-carboxylic acid with ethanol in the presence of a dehydrating agent to form the ester . The reaction conditions often require a catalyst and may be conducted under reflux to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to enhance efficiency and yield. The use of environmentally friendly catalysts and solvents is also a focus to minimize the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-BROMO-5-HYDROXY-1-METHYL-1H-PYRAZOLE-3-CARBOXYLICACIDETHYLESTER can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-BROMO-5-HYDROXY-1-METHYL-1H-PYRAZOLE-3-CARBOXYLICACIDETHYLESTER involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound may inhibit enzyme function by forming stable complexes with the active site, leading to altered biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 4-BROMO-5-HYDROXY-1-METHYL-1H-PYRAZOLE-3-CARBOXYLICACIDETHYLESTER is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile modifications and applications in various fields .

Properties

IUPAC Name

ethyl 4-bromo-2-methyl-3-oxo-1H-pyrazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O3/c1-3-13-7(12)5-4(8)6(11)10(2)9-5/h9H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPXQCKYTRMYSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)N(N1)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.